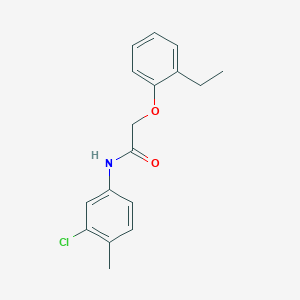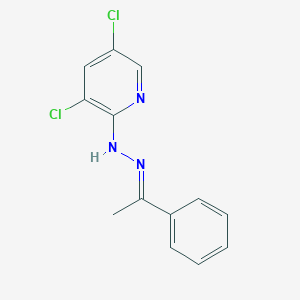![molecular formula C17H16ClN3OS B5552794 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the reaction of cyanothioacetamide with various halogen-containing compounds to afford a range of heterocyclic derivatives, showcasing the compound's versatile synthetic utility (Attaby et al., 2004). Another approach involves the reaction of ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate with 2-chloroacetamide, indicating the compound's reactivity towards nucleophilic substitution (Bakhite et al., 2023).
Molecular Structure Analysis
Studies on related compounds, such as the X-ray diffraction analysis of N-methylmorpholinium 4-aryl-6-methyl-5-phenylcarbamoyl-3cyano-1,4dihydropyridine-2-thiolates, provide insight into the molecular structure, showcasing the compound's detailed atomic arrangement and confirming structural hypotheses through empirical data (Dyachenko et al., 1996).
Chemical Reactions and Properties
The compound's ability to undergo various chemical reactions is evidenced by its interaction with α,β-unsaturated carbonyl compounds leading to thioxohydropyridine-3-carbonitriles and thienopyridines, highlighting its reactivity and the potential for generating diverse molecular structures (Attaby et al., 2004).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" were not found, related research on compounds sharing structural similarities can provide indirect insights into potential solubility, melting points, and other physical characteristics, guiding the understanding of its behavior in various environments.
Chemical Properties Analysis
The chemical properties, such as acidity constants (pKa values) of related compounds, have been determined through UV spectroscopic studies, indicating the protonation sites and providing a basis for understanding the compound's behavior in chemical reactions (Duran & Canbaz, 2013). These studies are crucial for predicting the compound's reactivity and stability under different chemical conditions.
Scientific Research Applications
Synthesis and Derivative Formation
Research in heterocyclic chemistry has led to the synthesis of numerous compounds with diverse biological and chemical properties. For instance, Shatsauskas et al. (2017) detailed the synthesis of pyridine derivatives, highlighting methods that could potentially be applied to synthesize structures similar to "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" (Shatsauskas et al., 2017). These methods provide a foundation for producing various heterocyclic compounds, including those with potential medicinal or material applications.
Applications in Medicinal Chemistry
Derivatives of complex pyridine compounds have been explored for their potential in medicinal chemistry. Duran & Demirayak (2012) synthesized imidazole-thioacetamide derivatives, demonstrating anticancer activities against a panel of human tumor cell lines (Duran & Demirayak, 2012). These findings suggest that compounds structurally related to "2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide" may hold promise in developing new anticancer agents.
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial properties of heterocyclic compounds have been a subject of significant interest. Gad-Elkareem & El-Adasy (2010) reported on the synthesis and antibacterial activity of ethyl thionicotinates and related derivatives, indicating the potential of these compounds in addressing bacterial infections (Gad-Elkareem & El-Adasy, 2010). Such research underscores the utility of pyridine derivatives in developing new antibacterial agents.
properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-14(9-19)17(20-12(2)16(11)18)23-10-15(22)21(3)13-7-5-4-6-8-13/h4-8H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRDJCQYPWYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)
![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
